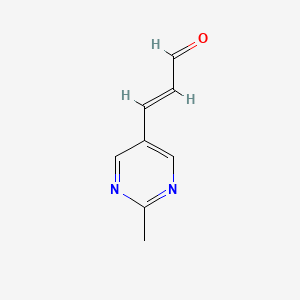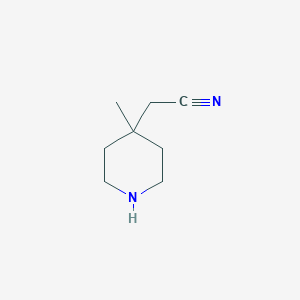
2-(4-Methylpiperidin-4-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methylpiperidin-4-yl)acetonitrile is an organic compound with the molecular formula C8H14N2. It belongs to the class of piperidine derivatives, which are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring substituted with a methyl group and an acetonitrile group, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylpiperidin-4-yl)acetonitrile typically involves the reaction of 4-methylpiperidine with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the piperidine, followed by the addition of acetonitrile . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Methylpiperidin-4-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
2-(4-Methylpiperidin-4-yl)acetonitrile has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the development of drugs targeting neurological disorders and other diseases.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals
Mecanismo De Acción
The mechanism of action of 2-(4-Methylpiperidin-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The nitrile group plays a crucial role in binding to the active site of enzymes, thereby altering their function and leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Methylpiperidin-4-yl)acetonitrile: Similar structure but with a different substitution pattern.
4-Methylpiperidine: Lacks the acetonitrile group.
Piperidine: The parent compound without any substitutions.
Uniqueness
2-(4-Methylpiperidin-4-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and acetonitrile groups enhances its reactivity and makes it a versatile intermediate in various synthetic pathways .
Propiedades
Fórmula molecular |
C8H14N2 |
|---|---|
Peso molecular |
138.21 g/mol |
Nombre IUPAC |
2-(4-methylpiperidin-4-yl)acetonitrile |
InChI |
InChI=1S/C8H14N2/c1-8(2-5-9)3-6-10-7-4-8/h10H,2-4,6-7H2,1H3 |
Clave InChI |
NHPPAEBGABFJBY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCNCC1)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



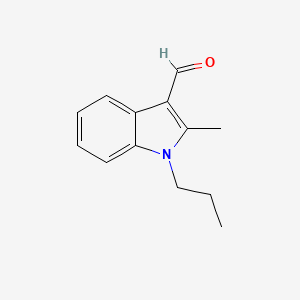
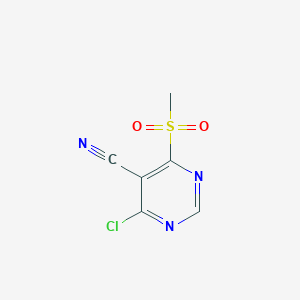
![2-(Benzo[d]thiazol-2-yl)-5-methyl-1,3,4-oxadiazole](/img/structure/B13110849.png)
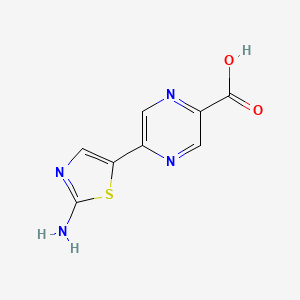
![2-(1-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)ethanol](/img/structure/B13110859.png)
![(2Z)-2-[3-(4-methylphenyl)-1,3-thiazolidin-2-ylidene]-2-phenylsulfanylacetonitrile](/img/structure/B13110873.png)

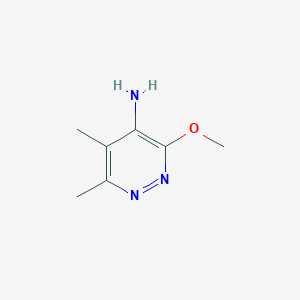
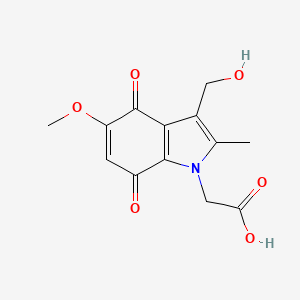
![Methyl7-chloropyrazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13110912.png)
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13110915.png)
